1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a thiazolyl group, all connected to a pyrrolidinecarboxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Formation of the Pyrrolidine Ring: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Final Coupling: The final step involves coupling the thiazole, chlorophenyl, and pyrrolidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-chlorophenyl)-3-(3-methoxyphenyl)urea
Uniqueness
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research.
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-17-7-2-4-13(8-17)18-12-29-21(23-18)24-20(27)14-9-19(26)25(11-14)16-6-3-5-15(22)10-16/h2-8,10,12,14H,9,11H2,1H3,(H,23,24,27) |
InChI Key |
DVEZJVXEASEEOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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